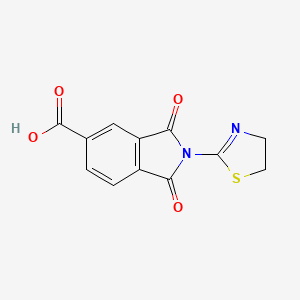

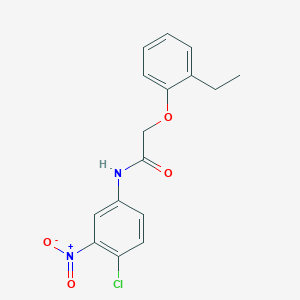

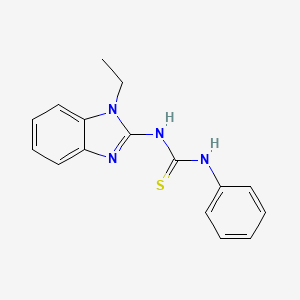

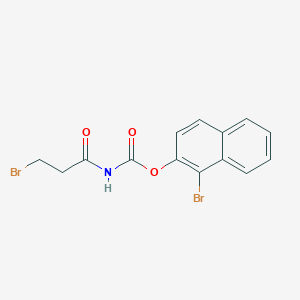

![molecular formula C21H28N6O B5598830 N-(4-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5598830.png)

N-(4-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a compound of interest in the field of medicinal chemistry. It belongs to a class of compounds known for their potential biological activities, particularly in the context of anti-angiogenic and DNA cleavage activities, which are crucial in cancer research and therapy.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes. For instance, a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized using techniques like FTIR, 1H-NMR, mass spectral, and elemental analysis (Kambappa et al., 2017). Another study described the synthesis of related N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl (hydroxyalkyl)-3,4-pyridinedicarboximides, highlighting the diversity of methods and steps involved in synthesizing such complex molecules (Śladowska et al., 1996).

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed through spectroscopic methods. For instance, structural confirmation is often achieved using NMR, FTIR, and mass spectrometry, as seen in the synthesis of similar compounds (Kambappa et al., 2017).

Chemical Reactions and Properties

Compounds like N-(4-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can exhibit various chemical reactions, including anti-angiogenic and DNA cleavage activities, which are significant in understanding their potential as therapeutic agents (Kambappa et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory Activity

Compounds synthesized from active hydrogen-containing compounds, including pyrrolidine, have shown potent anti-inflammatory activity in models like carrageenan-induced rat paw oedema. This suggests potential research applications in developing anti-inflammatory agents (Rajasekaran, Sivakumar, & Jayakar, 1999).

Capillary Electrophoresis in Drug Analysis

Nonaqueous capillary electrophoretic separation techniques have been developed for analyzing compounds with piperazine and pyrimidinyl groups. This indicates a research application in the quality control of pharmaceutical compounds (Ye et al., 2012).

Anti-angiogenic and DNA Cleavage Studies

Novel piperidine-4-carboxamide derivatives have been synthesized and shown to exhibit significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer research, specifically targeting angiogenesis and DNA interactions (Kambappa et al., 2017).

Development of Analgesic Agents

Research into the chemical modification of compounds similar to "N-(4-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide" has explored their potential as analgesic agents, indicating an application in pain management and the study of pain pathways (Nie et al., 2020).

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O/c1-2-17-5-7-18(8-6-17)23-21(28)27-15-13-25(14-16-27)19-9-10-22-20(24-19)26-11-3-4-12-26/h5-10H,2-4,11-16H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMMEAIQDLYUFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5598747.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5598755.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5598756.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-indol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5598777.png)

![N-[4-(aminosulfonyl)phenyl]-3-fluorobenzamide](/img/structure/B5598778.png)

![2-{3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5598792.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B5598799.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5598802.png)

![N-(4-methoxyphenyl)-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5598812.png)

![1-(ethylthio)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5598826.png)